

# Application Notes and Protocols: C14-490 Lipid Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**C14-490** is an ionizable cationic lipid that has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for the delivery of genetic material, such as mRNA and sgRNA.[1][2] Its application has been notably highlighted in studies involving in utero gene editing of hematopoietic stem cells.[1][2][3] The **C14-490** lipid is characterized by a pKa of 5.94, a crucial property for efficient nucleic acid encapsulation and endosomal escape.[1][2] This document provides detailed protocols for the synthesis of the **C14-490** lipid and the subsequent formulation of **C14-490** LNPs using microfluidics, along with methods for their characterization.

### **Data Presentation**

**Table 1: C14-490 LNP Formulation Parameters** 



| Formul<br>ation         | loniza<br>ble<br>Lipid<br>(molar<br>ratio) | Choles<br>terol<br>(molar<br>ratio) | DOPE<br>(molar<br>ratio) | C14-<br>PEG20<br>00<br>(molar<br>ratio)      | Encap<br>sulatio<br>n<br>Efficie<br>ncy<br>(%) | Polydi<br>spersit<br>y<br>Index<br>(PDI) | Averag<br>e<br>Diamet<br>er (nm) | Refere<br>nce |
|-------------------------|--------------------------------------------|-------------------------------------|--------------------------|----------------------------------------------|------------------------------------------------|------------------------------------------|----------------------------------|---------------|
| A0<br>(Unopti<br>mized) | 35                                         | 46.5                                | 16                       | 2.5                                          | 85.4                                           | 0.24                                     | Not<br>Specifie<br>d             | [3]           |
| B5<br>(Optimi<br>zed)   | 35                                         | 46.5                                | 16                       | 2.5                                          | 96.5                                           | 0.10                                     | ~100<br>(un-<br>targete<br>d)    | [3]           |
| Targete<br>d B5         | 35                                         | 46.5                                | 16                       | 2.5 (5:1<br>PEG to<br>PEG-<br>maleimi<br>de) | Excelle<br>nt                                  | Not<br>Specifie<br>d                     | ~120                             | [3]           |

Note: The molar ratios for the B5 formulation were identified through sequential rounds of Design of Experiments (DOE) to optimize for the delivery of gene editing mRNA cargo.[3]

# Experimental Protocols Protocol 1: Synthesis of C14-490 Ionizable Lipid

This protocol describes the synthesis of the C14-490 ionizable lipid as previously reported.[3]

#### Materials:

- 3-(4-{2-[(3-amino-2-ethoxypropyl)amino]ethyl}piperazin-1-yl)-2-ethoxypropan-1-amine (denoted as 490, Enamine)
- 1,2-epoxytetradecane (denoted as C14, MilliporeSigma)
- 4 mL glass scintillation vial



- · Magnetic stir bar
- Rotary evaporator (e.g., Rotovapor R-300)
- Chromatography system (e.g., CombiFlash Nextgen 300+)

#### Procedure:

- Combine the polyamine core (490) with an excess of 1,2-epoxytetradecane (C14) in a 4 mL glass scintillation vial containing a magnetic stir bar.
- Stir the reaction mixture for 2 days at 80°C.
- After the reaction is complete, transfer the product to a rotary evaporator for solvent evaporation.
- Purify the resulting lipid product by separating the lipid fractions using a chromatography system.

## Protocol 2: Formulation of C14-490 Lipid Nanoparticles using Microfluidics

This protocol details the formulation of **C14-490** LNPs encapsulating mRNA using a microfluidic mixing device.

#### Materials:

- C14-490 ionizable lipid
- Cholesterol (MilliporeSigma)
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (Avanti Polar Lipids)
- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]
   (C14-PEG2000) (Avanti Polar Lipids)
- Ethanol



- mRNA (e.g., SpCas9 mRNA and sgRNA)
- 10 mM citrate buffer
- Microfluidic mixing device (e.g., herringbone microfluidic device)

#### Procedure:

- Prepare the Lipid-Ethanol Phase:
  - Combine the C14-490 ionizable lipid, cholesterol, DOPE, and C14-PEG2000 in ethanol.
  - For the optimized B5 formulation, the molar ratio is 35:46.5:16:2.5 (C14-490:Cholesterol:DOPE:C14-PEG2000).[3]
  - The total volume of the ethanol phase for a typical preparation is 112.5 μL.[3]
- Prepare the Aqueous-mRNA Phase:
  - Dissolve the desired amount of mRNA (e.g., 25 μg of GFP mRNA, or a combination of SpCas9 mRNA and sgRNA at a 4:1 mass ratio) in 10 mM citrate buffer.[3]
  - The total volume of the aqueous phase for a typical preparation is 337.5 μL.[3]
- · Microfluidic Mixing:
  - Combine the ethanol and aqueous phases using a microfluidic device for chaotic mixing to produce the LNPs.[3]
- Purification and Concentration (if necessary):
  - The resulting LNP solution can be purified and concentrated using appropriate methods such as dialysis or tangential flow filtration to remove ethanol and non-encapsulated nucleic acids.

## Protocol 3: Characterization of C14-490 LNPs

This protocol outlines the key characterization steps for the formulated LNPs.



- 1. Size and Polydispersity Index (PDI) Measurement:
- Technique: Dynamic Light Scattering (DLS).
- Procedure:
  - Dilute the freshly prepared LNP suspension in a suitable buffer (e.g., 1x PBS).
  - Measure the particle size and PDI using a DLS instrument.
  - A lower PDI value indicates a more monodisperse and homogenous formulation.
- 2. Zeta Potential Measurement:
- Technique: Electrophoretic Light Scattering (ELS).
- Procedure:
  - Dilute the LNP suspension in a low ionic strength buffer (e.g., 0.1x PBS) to avoid aggregation.[5]
  - Measure the zeta potential using an ELS instrument.
- 3. mRNA Encapsulation Efficiency:
- Technique: Fluorescence-based, RNA-specific assays (e.g., RiboGreen assay).
- Procedure:
  - Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).
  - The difference in fluorescence is used to calculate the amount of encapsulated mRNA.
  - Encapsulation efficiency is calculated as: ((Total RNA Free RNA) / Total RNA) \* 100%.

## **Mandatory Visualizations**





Click to download full resolution via product page

Caption: Workflow for **C14-490** LNP Synthesis and Characterization.





Click to download full resolution via product page

Caption: General Cellular Uptake and mRNA Release Pathway for LNPs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. C14-490 TargetMol [targetmol.com]
- 3. In utero delivery of targeted ionizable lipid nanoparticles facilitates in vivo gene editing of hematopoietic stem cells PMC [pmc.ncbi.nlm.nih.gov]
- 4. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
- 5. mRNA lipid nanoparticle formulation, characterization and evaluation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: C14-490 Lipid Nanoparticle Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574188#c14-490-lipid-nanoparticle-synthesis-method]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com